molecular formula C17H24O7 B12407735 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose

3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose

Cat. No.: B12407735
M. Wt: 340.4 g/mol
InChI Key: GCVXUPTWMOZQQW-DMJDIKPUSA-N
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Description

3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose is a complex carbohydrate derivative. This compound is characterized by the presence of a methoxybenzyl group, a hydroxymethyl group, and an isopropylidene group attached to a ribofuranose sugar. It is often used in synthetic organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose typically involves multiple steps. One common method starts with the protection of the ribofuranose sugar. The hydroxyl groups are protected using isopropylidene to form 1,2-O-isopropylidene-D-ribofuranose. The next step involves the selective protection of the 3-OH group with a 4-methoxybenzyl group. This is achieved using 4-methoxybenzyl chloride in the presence of a base such as sodium hydride. Finally, the hydroxymethyl group is introduced at the 4-position using formaldehyde and a reducing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The methoxybenzyl group can be reduced to a benzyl group using hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride and an appropriate nucleophile.

Major Products Formed

    Oxidation: 3-O-(4-Methoxybenzyl)-4-C-carboxylic acid-1,2-O-isopropylidine-alpha-D-ribofuranose.

    Reduction: 3-O-(Benzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 3’-O-(4-Methoxybenzyl)-2’-O,4’-C-methylene uridine
  • 4-Methoxybenzyl-1,2,3-triazole

Uniqueness

3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose is unique due to its combination of a ribofuranose sugar with a methoxybenzyl group and a hydroxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic organic chemistry .

Properties

Molecular Formula

C17H24O7

Molecular Weight

340.4 g/mol

IUPAC Name

[(3aR,6R)-5-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol

InChI

InChI=1S/C17H24O7/c1-16(2)22-13-14(17(9-18,10-19)24-15(13)23-16)21-8-11-4-6-12(20-3)7-5-11/h4-7,13-15,18-19H,8-10H2,1-3H3/t13?,14-,15+/m1/s1

InChI Key

GCVXUPTWMOZQQW-DMJDIKPUSA-N

Isomeric SMILES

CC1(O[C@@H]2C(O1)[C@H](C(O2)(CO)CO)OCC3=CC=C(C=C3)OC)C

Canonical SMILES

CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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